![molecular formula C20H17N3O2S B7735688 2-[2-(4-methylphenoxy)ethylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B7735688.png)
2-[2-(4-methylphenoxy)ethylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile
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Overview
Description
2-[2-(4-methylphenoxy)ethylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methylphenoxy)ethylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the phenyl group: This step often involves a substitution reaction where a phenyl group is introduced into the pyrimidine ring.
Attachment of the 4-methylphenoxy group: This is typically done through an etherification reaction.
Addition of the ethylsulfanyl group: This step involves a thiolation reaction to introduce the ethylsulfanyl group.
Formation of the carbonitrile group: This can be achieved through a cyanation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methylphenoxy)ethylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The phenyl and 4-methylphenoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens or nucleophiles like amines or alcohols can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as cancer or infectious diseases.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-methylphenoxy)ethylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one
- 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1-(2-phenoxyethyl)-1H-benzimidazole
- 2-[2-(4-methylphenoxy)ethylsulfanyl]-1,3-benzothiazole
Uniqueness
2-[2-(4-methylphenoxy)ethylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
2-[2-(4-methylphenoxy)ethylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-14-7-9-16(10-8-14)25-11-12-26-20-22-18(15-5-3-2-4-6-15)17(13-21)19(24)23-20/h2-10H,11-12H2,1H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBPWJLLMLOMLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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